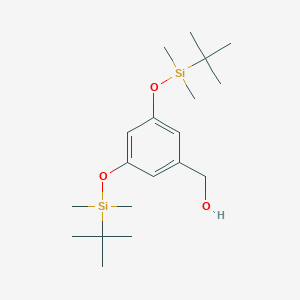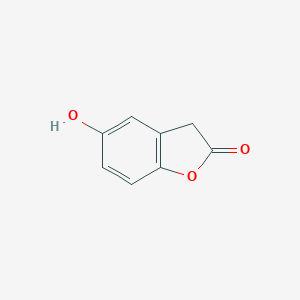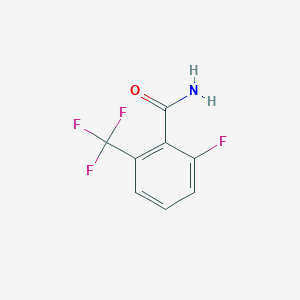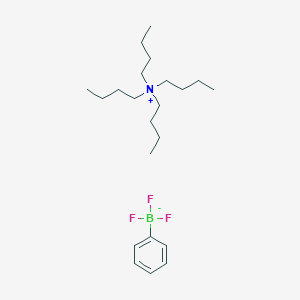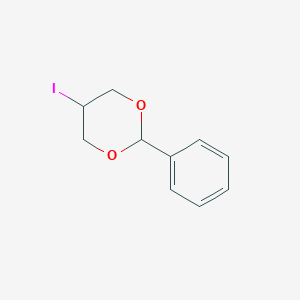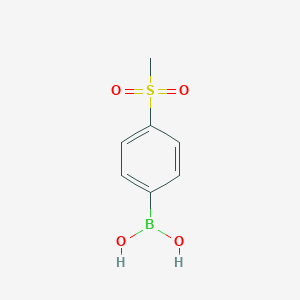
4-(Methylsulfonyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfonyl)phenylboronic acid is a derivative of phenylboronic acid, which is a compound of interest in various chemical reactions and syntheses. Phenylboronic acids are known to participate in catalytic processes and the formation of new chemical bonds, such as S-S and C-S bonds, as well as in the amidation of carboxylic acids and amines . They are also used in the synthesis of complex molecules like dihydropyrano[2,3-c]pyrazoles and have applications in the development of anti-inflammatory drugs .
Synthesis Analysis
The synthesis of derivatives of phenylboronic acids, such as sulfonyl chlorides, involves selective lithiation and oxidation steps. For instance, bromo N-methyl-di-ethanolamine phenylboronates can be lithiated to form lithium sulfinyl phenylboronates, which upon oxidation yield sulfonyl chlorides . These intermediates are valuable for further chemical transformations, including Pd(0) catalyzed cross-couplings and potentially as carbohydrate binders .
Molecular Structure Analysis
The molecular structure of 4-(Methylsulfonyl)phenylboronic acid is characterized by the presence of a boronic acid group and a methylsulfonyl substituent. The methylsulfonyl group is known to fit well into the binding site of cyclooxygenase enzymes, which is crucial for the anti-inflammatory activity of related compounds . The precise orientation of this group within the enzyme's pocket is essential for its inhibitory effect.
Chemical Reactions Analysis
Phenylboronic acids are versatile in chemical reactions. They can catalyze the formation of S-S and C-S bonds, as seen in the synthesis of benzyl disulfanylsulfone derivatives from S-benzyl thiosulfonates . Additionally, they can undergo (phenylsulfonyl)difluoromethylation, introducing the PhSO2CF2 group into aromatic compounds . These reactions highlight the reactivity of the boronic acid moiety and its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acid derivatives are influenced by their functional groups. For example, the presence of sulfonic acid groups in related polymers increases their solubility in polar solvents and raises the glass transition temperature . The sulfonation process itself is complex, with intermediates like phenyl hydrogen sulfates playing a role in the sulfonation of phenols . These properties are critical for the application of phenylboronic acid derivatives in materials science and medicinal chemistry.
Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
4-(Methylsulfonyl)phenylboronic acid and its derivatives are utilized as crucial intermediates in various catalytic and chemical synthesis processes. For instance, the compound plays a significant role in the synthesis of fine chemicals, such as in the Pd-nanoparticle-catalyzed synthesis of selective hydrogenation products and Suzuki cross-coupling reactions. The encapsulation of Pd-nanoparticles in porous solid polymer materials, like hyper cross-linked polystyrene (HPS), demonstrates the potential of 4-(Methylsulfonyl)phenylboronic acid derivatives in enhancing the properties of metal nanoparticles and circumventing metal leaching issues in catalysis (Nemygina et al., 2016).
Polymer and Material Synthesis
In the realm of materials science, 4-(Methylsulfonyl)phenylboronic acid derivatives are instrumental in the synthesis of polymers and novel materials. They are utilized in the creation of heterocyclic ladder polymers with phenoxathiinium-type building blocks, showcasing their significance in developing semiconducting materials with desirable electrical properties (Oyaizu et al., 2002). Moreover, these derivatives are pivotal in the synthesis of methylsulfonioarylene and thioarylene polymers, further accentuating their role in advancing material science and engineering (Oyaizu et al., 2003).
Safety And Hazards
When handling 4-(Methylsulfonyl)phenylboronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(4-methylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUKDQTYMWUSAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370254 |
Source


|
| Record name | 4-(Methylsulfonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)phenylboronic acid | |
CAS RN |
149104-88-1 |
Source


|
| Record name | 4-(Methylsulfonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methanesulfonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)
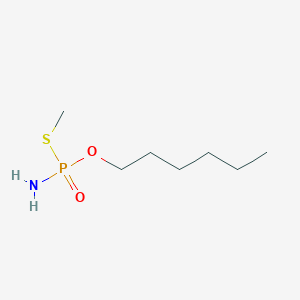
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)
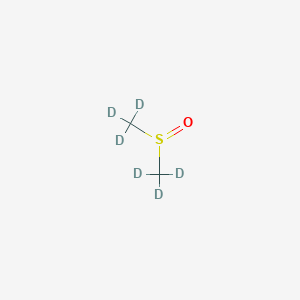
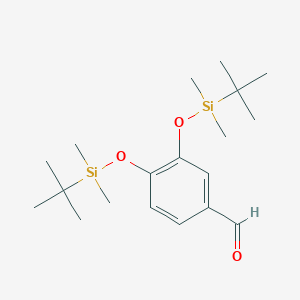
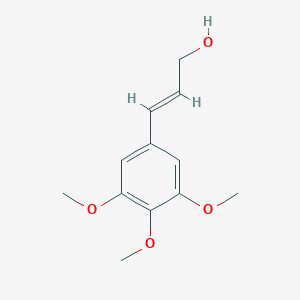
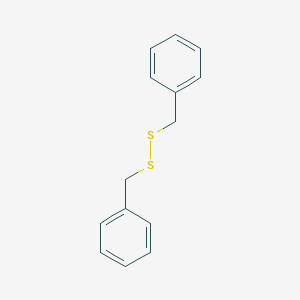
![2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B120167.png)
![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)
